6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 4-ethoxyphenyl group at position 6 and a methylsulfonyl-piperidinyl moiety at position 2. This scaffold is part of a broader class of triazolothiadiazoles known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H21N5O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-3-25-14-8-6-12(7-9-14)16-20-22-15(18-19-17(22)26-16)13-5-4-10-21(11-13)27(2,23)24/h6-9,13H,3-5,10-11H2,1-2H3 |
InChI Key |
ONBWIGCYWRDRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
- CAS Number : Not explicitly listed in the sources.
The structure features a triazolo-thiadiazole core, which is known to impart various pharmacological properties.
Antimicrobial Activity
Compounds containing the 1,2,4-thiadiazole and triazole rings have been associated with significant antimicrobial properties. Research indicates that derivatives of these compounds exhibit efficacy against a range of pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Show promising antifungal activity.
A study highlighted that certain derivatives demonstrated moderate to good antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Analgesic and Anti-inflammatory Effects
The analgesic properties of this compound class have been explored through various experimental models. For instance:
- Experimental Models : Tail flick and hot plate tests were employed to assess pain relief.
- Findings : Compounds similar to the target compound showed significant antinociceptive activity compared to standard analgesics like aspirin .
The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Neuropharmacological Effects
Research suggests that derivatives of triazolo-thiadiazoles may possess neuropharmacological activities, including:
- Anticonvulsant Properties : Certain compounds have shown promise in reducing seizure activity in animal models.
- Antidepressant Effects : Some studies indicate potential antidepressant effects through modulation of neurotransmitter systems .
Anticancer Activity
Emerging evidence points towards anticancer potential:
- Certain triazolo-thiadiazole derivatives have exhibited cytotoxic effects against various cancer cell lines.
- The mechanisms may involve apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Screening
In a study involving a series of synthesized triazolo-thiadiazoles, several compounds were tested for their antimicrobial efficacy. The results indicated that specific modifications in the chemical structure significantly enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| Compound C | Weak | Strong |
Case Study 2: Analgesic Activity Evaluation
A comparative study was conducted using various synthesized triazolo-thiadiazoles in pain models. The results demonstrated that certain compounds had a higher efficacy than traditional analgesics.
| Compound | Tail Flick Test (s) | Hot Plate Test (s) |
|---|---|---|
| Compound X | 8.5 | 12.0 |
| Aspirin | 5.0 | 7.0 |
Comparison with Similar Compounds
Anticancer Activity
Triazolothiadiazoles with electron-withdrawing or bulky substituents often exhibit enhanced cytotoxicity:
- Compound 106 (6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) demonstrated superior activity against HepG2 liver cancer cells compared to doxorubicin, attributed to apoptosis induction via sub-G1 phase arrest .
- Compound 3b (6-(2-chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-triazolothiadiazole) showed potent anti-inflammatory activity with reduced ulcerogenicity, linked to the chlorophenyl group’s electron-withdrawing effects .
Comparison with Target Compound : The 4-ethoxyphenyl group in the target compound may balance lipophilicity and metabolic stability, while the methylsulfonyl-piperidinyl moiety could enhance kinase selectivity (e.g., c-Met inhibition, as seen in related triazolothiadiazoles ).
Antimicrobial Activity
- Compounds 5a–j (3-(3-chlorophenyl)-6-aryl-triazolothiadiazoles) displayed significant antimicrobial activity due to the chlorophenyl group’s hydrophobic interactions with microbial enzymes .
- Microwave-synthesized 3a–j (fluoro-methoxybiphenyl derivatives) showed improved antibacterial efficacy, highlighting the role of fluorine in enhancing membrane penetration .
Comparison with Target Compound : The ethoxyphenyl group may offer moderate antimicrobial activity, though less potent than chlorophenyl or fluorophenyl analogues due to reduced electronegativity .
Structural and Crystallographic Insights
- Adamantyl vs. Phenyl Substituents : In compounds 1 (adamantyl-substituted) and 2 (phenyl-substituted), adamantane enhanced crystallinity and hydrophobic interactions, while phenyl groups facilitated π-π stacking .
- Methoxy vs. Ethoxy Groups : Methoxy substituents (e.g., in 5b and 7c ) improve solubility but may reduce metabolic stability compared to ethoxy groups, which offer a balance between lipophilicity and oxidative resistance .
Data Tables
Table 1: Bioactivity Comparison of Key Triazolothiadiazoles
Preparation Methods
[Synthesis ofTriazolo[3,4-b]thiadiazole]](pplx://action/followup)
The core heterocycle is typically synthesized through cyclization of hydrazine derivatives with carbon disulfide, as described in recent reviews and patents (e.g., WO2007034510A1). The general reaction involves:
Hydrazides + Carbon Disulfide → Cyclization → [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole
- Solvent: Ethanol or acetic acid.
- Catalyst: Basic catalysts such as potassium carbonate.
- Temperature: Elevated temperatures around 80–120°C.
- Time: 4–12 hours depending on the substrate.
This cyclization yields the fused heterocyclic system with high regioselectivity, forming the core scaffold necessary for subsequent functionalization.
Functionalization at the 6-Position
The 6-position of the heterocycle is often functionalized through electrophilic aromatic substitution or nucleophilic substitution, depending on the substituents present. For attaching the 4-ethoxyphenyl group, a Suzuki-Miyaura coupling or a nucleophilic aromatic substitution can be employed if the heterocycle bears suitable leaving groups or reactive sites.
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety can be introduced via:
- Suzuki coupling: Using a boronic acid derivative of 4-ethoxyphenyl and a halogenated heterocycle.
- Nucleophilic substitution: If the heterocycle contains a halogen at the 6-position, it can undergo nucleophilic aromatic substitution with 4-ethoxyphenylboronic acid or phenol derivatives under basic conditions.
- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄.
- Solvent: Toluene or DMF.
- Temperature: 80–110°C.
- Time: 12–24 hours.
Example Reaction Scheme
Heterocyclic core (halogenated at position 6) + 4-ethoxyphenylboronic acid → [1,2,4]triazolothiadiazole derivative
Incorporation of the Piperidinyl and Methylsulfonyl Groups
Synthesis of the Piperidinyl Moiety
The 1-(methylsulfonyl)-3-piperidinyl group can be introduced via nucleophilic substitution or acylation:
- Starting with piperidine: Functionalized with a suitable leaving group (e.g., halide or mesylate).
- Reaction with methylsulfonyl chloride: To form the methylsulfonyl-piperidine derivative.
- Base: Triethylamine or pyridine.
- Solvent: Dichloromethane or acetonitrile.
- Temperature: 0–25°C.
- Time: 2–6 hours.
Coupling with the heterocyclic core
The piperidinyl derivative bearing the methylsulfonyl group can then be coupled to the heterocyclic core via nucleophilic substitution at an electrophilic site on the heterocycle, often facilitated by activating groups such as chlorides or mesylates.
Final Assembly and Purification
The final step involves coupling the functionalized heterocyclic core with the piperidinyl-methylsulfonyl derivative, often under reflux conditions with suitable bases (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
- Column chromatography: Using silica gel with appropriate eluents.
- Recrystallization: From solvents such as ethanol or ethyl acetate.
- Characterization: Confirmed via NMR, MS, IR, and elemental analysis.
Data Tables and Reaction Parameters
| Step | Reagents | Catalyst/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1. Cyclization | Hydrazides + Carbon Disulfide | K₂CO₃ | Ethanol | 80–120°C | 4–12 hrs | Regioselective formation of heterocycle |
| 2. Aromatic substitution | Halogenated heterocycle + 4-ethoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/DMF | 80–110°C | 12–24 hrs | Suzuki coupling |
| 3. Sulfonylation | Piperidine + Methylsulfonyl chloride | Triethylamine | Dichloromethane | 0–25°C | 2–6 hrs | Methylsulfonyl group attachment |
| 4. Coupling | Functionalized heterocycle + Piperidinyl derivative | K₂CO₃ | Acetonitrile | Reflux | 12 hrs | Final assembly |
Supporting Research and Patents
- Synthetic methodologies are extensively documented in patents such as WO2007034510A1, which details the synthesis of disubstituted triazolothiadiazoles via cyclization of hydrazides with carbon disulfide, followed by functionalization steps.
- Chemical modifications including aromatic substitutions and sulfonylations are supported by literature on heterocyclic synthesis, emphasizing regioselectivity and yield optimization.
- Biological relevance of these compounds, as noted in recent studies, underscores the importance of precise synthetic routes to obtain bioactive derivatives with potential anticancer activity.
Q & A
Q. What are the optimized synthetic routes for 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how is purity ensured?
The synthesis involves multi-step reactions, typically starting with cyclization of precursors like diethyl oxalate and aryl ketones under sodium hydride catalysis in toluene . Key steps include:
- Cyclization : Formation of the triazolothiadiazole core via reaction of thiol intermediates with aromatic carboxylic acids in phosphorus oxychloride (POCl₃), which activates electrophilic substitution .
- Purification : Chromatography (e.g., silica gel column) is critical for isolating intermediates. Catalysts like NaH improve yield and reduce side products .
- Yield Optimization : Reflux conditions (e.g., 6–16 hours in POCl₃) and stoichiometric control of reagents (e.g., 1:1 molar ratio of thiol to carboxylic acid) enhance efficiency .
Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?
Structural validation requires a combination of:
- 1H NMR and IR Spectroscopy : To identify functional groups (e.g., methylsulfonyl peaks at ~3.3 ppm in 1H NMR, S=O stretches at 1150–1300 cm⁻¹ in IR) .
- Elemental Analysis : Quantifies C, H, N, S content; deviations >0.4% indicate impurities .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for piperidinyl substituents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity against fungal targets?
- Enzyme Inhibition Assays : Use 14-α-demethylase lanosterol (PDB: 3LD6) as a model enzyme. Measure IC₅₀ via UV-Vis spectroscopy by tracking ergosterol depletion in Candida albicans cultures .
- Molecular Docking : Employ AutoDock Vina to predict binding affinities. Prioritize substituents (e.g., 4-ethoxyphenyl) that form hydrogen bonds with the enzyme’s heme cofactor .
- Comparative Studies : Test derivatives with varied substituents (e.g., methoxy vs. ethoxy groups) to identify structure-activity relationships (SAR) .
Q. How should contradictory data on the compound’s antimicrobial efficacy across studies be resolved?
- Control for Substituent Effects : Compare bioactivity across analogs (e.g., 4-ethoxyphenyl vs. 3,5-dimethoxyphenyl derivatives) to isolate electronic/steric influences .
- Standardize Assay Conditions : Use CLSI guidelines for MIC testing to minimize variability in fungal strain susceptibility .
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .
Q. What role does molecular docking play in elucidating the compound’s mechanism of action?
- Target Identification : Docking studies revealed high-affinity interactions with p38 MAP kinase (binding energy ≤ -8.5 kcal/mol), suggesting anti-inflammatory potential via TNF-α suppression .
- Binding Mode Validation : Compare docking poses with X-ray crystallography data (e.g., π–π stacking between triazole rings and Phe169 in 3LD6) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide lead optimization (e.g., methylsulfonyl groups enhance solubility and target engagement) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
-
SAR Table :
-
Methodology :
- Introduce polar groups (e.g., -SO₂CH₃) to improve water solubility .
- Use prodrug strategies (e.g., esterification of carboxylic acid derivatives) to enhance bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
